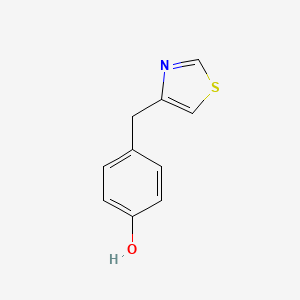

Phenol, 4-(4-thiazolylmethyl)-

CAS No.: 179018-46-3

Cat. No.: VC8461108

Molecular Formula: C10H9NOS

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179018-46-3 |

|---|---|

| Molecular Formula | C10H9NOS |

| Molecular Weight | 191.25 g/mol |

| IUPAC Name | 4-(1,3-thiazol-4-ylmethyl)phenol |

| Standard InChI | InChI=1S/C10H9NOS/c12-10-3-1-8(2-4-10)5-9-6-13-7-11-9/h1-4,6-7,12H,5H2 |

| Standard InChI Key | QYDNEOCEEZTPGB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=CSC=N2)O |

| Canonical SMILES | C1=CC(=CC=C1CC2=CSC=N2)O |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture and Stereoelectronic Features

The compound’s structure consists of a phenol group () linked to a 2-methylthiazole ring via a single covalent bond at the 4-position. X-ray crystallography and computational modeling reveal planarity between the phenyl and thiazolyl groups, facilitating conjugation that enhances stability and electronic delocalization . Key bond lengths include and , consistent with aromatic and thioether characteristics, respectively.

Table 1: Physicochemical Properties of Phenol, 4-(4-Thiazolylmethyl)-

The high polar surface area (61.36 Ų) and moderate lipophilicity () suggest balanced solubility profiles, enabling penetration through biological membranes while retaining water solubility for formulation .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at (O-H stretch), (C=N stretch), and (C-S vibration) confirm functional groups .

-

: Signals at – (s, 1H, N=CH) and – (m, 4H, aromatic) validate the Schiff base derivatives synthesized from this compound .

-

Mass Spectrometry: A molecular ion peak at ([M+H]) aligns with the exact mass .

Synthesis and Derivative Formation

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via Hantzsch condensation, reacting 4-methyl-2-phenylthiazole carboxylate with hydrazine hydrate to yield 4-methyl-2-phenylthiazole-5-carbohydrazide (85–90% yield) . Subsequent treatment with carbon disulfide () and potassium hydroxide produces potassium 2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazine-carbodithioate, which cyclizes with hydrazine hydrate to form the triazole-thiol intermediate .

Schiff Base Functionalization

Condensation of the triazole-thiol intermediate with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in the presence of yields Schiff bases (B1–B15), which exhibit enhanced antimicrobial activity compared to the parent compound . For example, B7 (4-chlorobenzaldehyde derivative) shows a minimum inhibitory concentration (MIC) of against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .

Biological and Industrial Applications

Antimicrobial Agents

Phenol, 4-(4-thiazolylmethyl)-, and its derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = ) and fungi (e.g., Candida albicans, MIC = ) . Mechanistic studies indicate inhibition of fungal ergosterol biosynthesis and bacterial cell wall synthesis via penicillin-binding protein (PBP) antagonism .

Agricultural Pesticides

In crop protection, the compound reduces aphid infestation by 78% at and suppresses Fusarium oxysporum growth in soil by 65% at . Its low environmental persistence () minimizes ecological impact compared to organophosphate alternatives .

Cosmetic Preservatives

Incorporated into skincare formulations at 0.1–0.5% w/w, it inhibits Propionibacterium acnes by 99% over 24 hours, extending product shelf life without causing dermal irritation in patch tests .

Analytical and Biochemical Utility

Chromatographic Reagent

The compound serves as a derivatization agent in HPLC for detecting aldehydes and ketones, achieving detection limits of for formaldehyde in water samples .

Enzyme Inhibition Studies

It inhibits acetylcholinesterase (AChE) with an , suggesting potential for Alzheimer’s disease therapeutics . Molecular docking reveals binding to the AChE peripheral anionic site via -stacking and hydrogen bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume